

"C-Veratroylglycol" literature review and background

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Compound of Interest

Compound Name: C-Veratroylglycol

Cat. No.: B192641

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An In-depth Technical Guide to **C-Veratroylglycol** and its Derivatives

Disclaimer: Direct scientific literature specifically detailing "**C-Veratroylglycol**" is limited. This guide has been constructed by leveraging available information on its likely precursor, veratric acid (3,4-dimethoxybenzoic acid), and general chemical principles of esterification and glycosylation. The experimental protocols and potential biological activities described herein are based on this related data and should be considered representative examples.

Introduction

C-Veratroylglycol is a derivative of veratric acid, a phenolic compound found in various plants. [1] Veratric acid itself is recognized for its antioxidant and anti-inflammatory properties.[2] The addition of a glycol moiety to the veratroyl structure can potentially modify its solubility, bioavailability, and pharmacological activity, making it a compound of interest for drug development. This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental methodologies related to veratroylglycol derivatives.

Chemical Properties and Synthesis

Based on its nomenclature, **C-Veratroylglycol** is presumed to be an ester or glycoside derivative of veratric acid and a glycol. The synthesis would likely involve the reaction of veratric acid with a glycol, such as ethylene glycol, or a protected sugar molecule.

Synthesis of Veratric Acid

Veratric acid can be synthesized from acetovanillon through a two-step process involving methylation followed by oxidation.[1]

Hypothetical Synthesis of a Veratroylglycol Ester

A plausible route for synthesizing a veratroylglycol ester would be the esterification of veratric acid with a glycol, such as ethylene glycol or diethylene glycol, in the presence of a catalyst.[3]

Experimental Protocol: Synthesis of Diethylene Glycol Diveratroate

This protocol is a representative example of benzoic acid ester synthesis.[3]

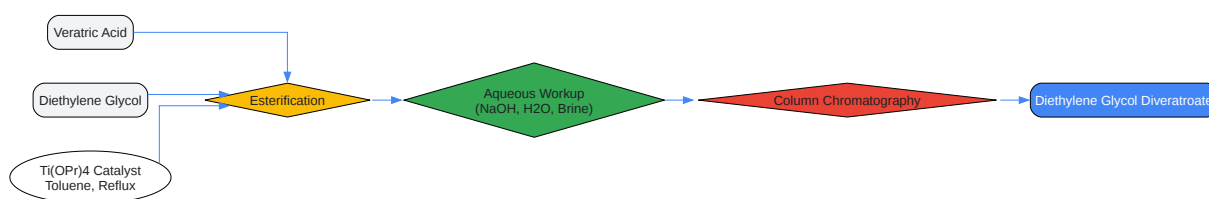
Materials:

- Veratric acid
- Diethylene glycol
- Titanium (IV) isopropoxide (catalyst)
- Toluene (solvent)
- 5% Sodium hydroxide solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add veratric acid (2.0 equivalents), diethylene glycol (1.0 equivalent), and a catalytic amount of titanium (IV) isopropoxide in toluene.
- Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with 5% sodium hydroxide solution, water, and saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography on silica gel.

Diagram: Synthesis of Diethylene Glycol Diveratroate



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Caption: Workflow for the synthesis of diethylene glycol diveratroate.

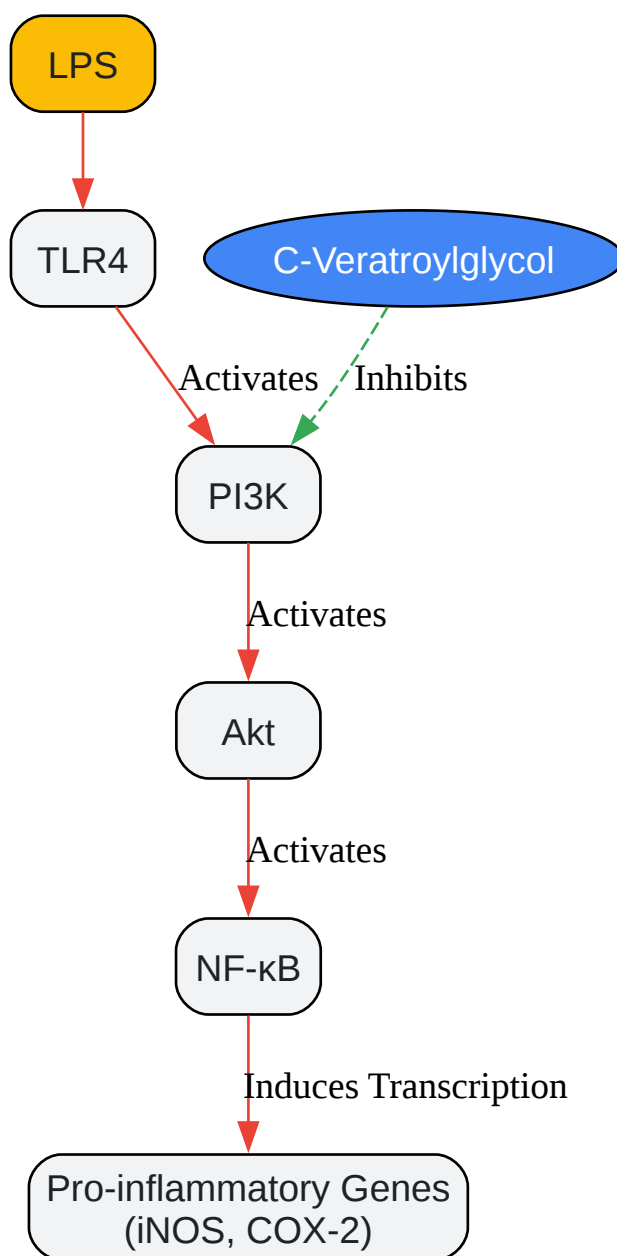
Potential Biological Activities and Signaling Pathways

The biological activities of **C-Veratroylglycol** derivatives are likely influenced by the parent molecule, veratric acid. Veratric acid has been shown to possess anti-inflammatory and antioxidant properties. It can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

Anti-Inflammatory Activity

Veratric acid has been observed to inhibit the PI3K/Akt pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. This pathway is crucial for the transcriptional activation of pro-inflammatory genes.

Diagram: Hypothetical Anti-Inflammatory Signaling Pathway



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Caption: Potential inhibition of the PI3K/Akt pathway by **C-Veratroylglycol**.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Cell Culture:

- RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at

37°C in a humidified atmosphere of 5% CO₂.

Nitric Oxide (NO) Assay:

- Seed RAW264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **C-Veratrolyglycol** for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
- After incubation, collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant, an indicator of NO production, using the Griess reagent.
- Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

Quantitative Data

Due to the limited specific data for **C-Veratrolyglycol**, the following table presents hypothetical quantitative data based on typical results for anti-inflammatory compounds.

Compound	IC ₅₀ (µM) for NO Inhibition in RAW264.7 cells
C-Veratrolyglycol (Hypothetical)	50 - 100
Veratric Acid (Reference)	100 - 200
Dexamethasone (Positive Control)	1 - 10

Conclusion

While direct research on **C-Veratrolyglycol** is not extensively available, the known properties of its precursor, veratric acid, suggest that it holds promise as a potential therapeutic agent, particularly in the realm of anti-inflammatory and antioxidant applications. The synthetic

pathways and experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to explore the pharmacological potential of **C-Veratroylglycol** and its derivatives. Further investigation is warranted to fully elucidate its specific biological activities and mechanisms of action.

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